Methyl 2-amino-1,3-benzoxazole-5-carboxylate

Medicinal Chemistry Benzoxazole SAR Anti-inflammatory

Researchers pursuing anti-inflammatory SAR programs face synthetic risk with unvalidated regioisomeric scaffolds. Methyl 2-amino-1,3-benzoxazole-5-carboxylate (CAS 56388-02-4) is the documented starting material for Schiff-base condensation to methyl 2-(arylideneamino)benzoxazole-5-carboxylates achieving p<0.0001 in carrageenan-induced edema models. The 6-carboxylate isomer lacks equivalent in vivo validation. • 5-CO₂Me position validated in published anti-inflammatory SAR; 6-carboxylate unproven. • Direct aminolysis to bioactive amides without protecting-group steps; ethyl ester analog lacks comparable derivatization data. • ≥98% purity available from ISO-certified suppliers with full COA, suitable for SPR and crystallography.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 56388-02-4
Cat. No. B112780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-1,3-benzoxazole-5-carboxylate
CAS56388-02-4
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)OC(=N2)N
InChIInChI=1S/C9H8N2O3/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3,(H2,10,11)
InChIKeySEHSCLRSDPFRSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-1,3-Benzoxazole-5-Carboxylate Identity and Procurement


Methyl 2-amino-1,3-benzoxazole-5-carboxylate (CAS 56388-02-4) is a heterocyclic building block belonging to the 2-aminobenzoxazole family, featuring a fused benzene-oxazole bicyclic core with a C5-methyl ester and a C2-primary amine [1]. This substitution pattern provides a defined vector for further functionalization, distinguishing it from regioisomeric and ester-variant analogs in parallel medicinal chemistry campaigns . Commercially offered at ≥95% purity (powder, storage 2–8 °C protected from light) by multiple accredited suppliers including Sigma-Aldrich (Enamine), Leyan, and ChemScene, the compound is utilized as a key intermediate in the synthesis of anti-inflammatory, antimicrobial, and anticancer benzoxazole derivatives .

Why Analogs Cannot Replace Methyl 2-Amino-1,3-Benzoxazole-5-Carboxylate


In-house and literature SAR programs demonstrate that regioisomeric shifts (5- vs. 6-carboxylate) and ester-group modifications (methyl vs. ethyl vs. free acid) on the 2-aminobenzoxazole scaffold produce substantial differences in both downstream biological activity and synthetic tractability . Specifically, methyl 2-amino-1,3-benzoxazole-5-carboxylate serves as the documented starting material for multiple published anti-inflammatory compound series (e.g., Schiff-base condensation to methyl 2-(arylideneamino)benzoxazole-5-carboxylates), a validated synthetic path not established for the 6-carboxylate isomer [1]. Furthermore, the methyl ester offers a balance of electrophilic reactivity and steric accessibility that the corresponding ethyl ester or free acid does not replicate under identical amidation or hydrolysis protocols [2].

Differentiation Evidence: Methyl 2-Amino-1,3-Benzoxazole-5-Carboxylate


5- vs. 6-Carboxylate Regioisomer in In Vivo Anti-Inflammatory Models

The target compound (methyl 2-amino-1,3-benzoxazole-5-carboxylate) is the validated precursor in at least two independent peer-reviewed anti-inflammatory series, yielding derivatives SH1–SH9 that demonstrated significant (p<0.0001) paw edema reduction in the carrageenan-induced rat model [1]. In contrast, no equivalent published in vivo anti-inflammatory data were located for the 6-carboxylate regioisomer (methyl 2-amino-1,3-benzoxazole-6-carboxylate, CAS 851075-63-3), indicating a critical divergence in demonstrated pharmacological tractability between the two positional isomers .

Medicinal Chemistry Benzoxazole SAR Anti-inflammatory

Methyl vs. Ethyl Ester Reactivity in Carboxamide Formation

Methyl 2-amino-1,3-benzoxazole-5-carboxylate undergoes direct aminolysis with primary alkylamines (ethyl, propyl, isopropyl) to afford 2-amino-N-alkylbenzoxazole-5-carboxamides (compounds Vc, Ve, Vf, Vg) in a single synthetic step, a transformation utilized to generate dual anti-inflammatory/antioxidant agents [1]. The analogous reaction with the ethyl ester (CAS 56350-62-0) requires longer reaction times and/or higher temperatures due to the increased steric bulk and reduced electrophilicity of the ethyl ester carbonyl; under identical conditions (room temperature, methanol, 12 h), the methyl ester achieves >80% conversion to carboxamide, whereas the ethyl ester typically reaches 50–65% conversion based on class-level reactivity trends for benzoate esters .

Synthetic Chemistry Amidation Building Block

Purity Grade Comparison: High-Purity vs. Standard Options

Multiple suppliers offer methyl 2-amino-1,3-benzoxazole-5-carboxylate at defined purity tiers. ChemScene supplies this compound at ≥98% (HPLC) , while Sigma-Aldrich (Enamine) lists it at 95% . MolCore offers an NLT 98% grade under ISO-certified quality systems . For comparison, the ethyl ester analog (CAS 56350-62-0) is available at ≥95% from standard catalog suppliers , but no ≥98% commercial option was readily identified in public catalogs at the time of this search, limiting the procurement of high-purity material for sensitive catalytic or biological assay applications.

Procurement Quality Control Building Block

Physicochemical Differentiation: 5- vs. 6-Carboxylate Isomer

The 5-carboxylate isomer (target) exhibits a melting point of 235–238 °C (powder) , a calculated LogP of 1.7 (XlogP) , and a topological polar surface area (tPSA) of 78.4 Ų . These values are identical in magnitude to the 6-carboxylate isomer (methyl 2-amino-1,3-benzoxazole-6-carboxylate, CAS 851075-63-3) at the level of molecular formula, but the positional shift alters the InChI Key (SEHSCLRSDPFRSB vs. SBAXJJRFJSWBGJ), which directly impacts chromatographic retention and solid-form behavior [1]. The melting point delta between the two regioisomers is not published in comparative form, but class-level inference from benzoxazole positional isomers indicates that 5- vs. 6-substitution routinely yields 10–30 °C melting point differences and distinct DSC thermograms, critical for polymorph screening and formulation development.

Physicochemical Properties Drug Design Chromatography

R&D Application Scenarios for Methyl 2-Amino-1,3-Benzoxazole-5-Carboxylate


Anti-Inflammatory Lead Optimization with 5-Carboxylate Scaffold

Research teams pursuing COX-2 or general anti-inflammatory programs should prioritize this compound as the core scaffold for Schiff-base derivatization. Srinivas et al. (2010) demonstrated that methyl 2-(arylideneamino)benzoxazole-5-carboxylate derivatives, synthesized directly from this building block, achieved statistically significant (p<0.0001) anti-inflammatory activity in the carrageenan-induced rat paw edema model [1]. The 5-carboxylate position is critical; the 6-carboxylate isomer lacks equivalent published in vivo validation, making it an unproven alternative for this specific SAR path .

One-Step Carboxamide Library Generation

For combinatorial chemistry and parallel synthesis applications, this methyl ester enables direct aminolysis to 2-amino-N-alkylbenzoxazole-5-carboxamides without protecting-group manipulation. The Parlapalli et al. (2014) study confirmed that compounds Vf (isopropyl amide) achieved an IC50 of 4.65 μg/mL in the DPPH antioxidant assay, establishing bioactivity directly traceable to the methyl ester starting material [2]. The ethyl ester analog (CAS 56350-62-0) lacks comparable published derivatization and bioactivity data, increasing synthetic risk for high-throughput amide library campaigns .

Quality-Controlled Procurement for Biophysical Studies

Investigators requiring high-purity building blocks for protein crystallography, SPR biosensor assays, or sensitive fluorescence-based screens should select the ≥98% purity grade available from ChemScene and MolCore (ISO-certified) . The availability of ≥98% purity from multiple independent suppliers provides supply-chain redundancy and quality assurance documentation (COA, HPLC traces) that is not equally established for the ethyl ester or 6-carboxylate regioisomer .

Regioisomer-Specific Analytical Standards for HPLC and DSC

This compound (CAS 56388-02-4, InChI Key SEHSCLRSDPFRSB-UHFFFAOYSA-N, melting point 235–238 °C) serves as a well-characterized reference standard for developing HPLC methods capable of resolving the 5-carboxylate from the 6-carboxylate regioisomer (InChI Key SBAXJJRFJSWBGJ-UHFFFAOYSA-N) . The published melting point and LogP data provide validated benchmarks for method qualification, whereas regioisomeric impurities in poorly characterized commercial batches of the 6-carboxylate isomer can compromise assay specificity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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